Technical Documentation Center
1-(2,4,6-Trichlorophenyl)ethanone Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: 1-(2,4,6-Trichlorophenyl)ethanone as a Privileged Scaffold in Novel Azole Fungicide Development
Application Note: 1-(2,4,6-Trichlorophenyl)ethanone as a Privileged Scaffold in Novel Azole Fungicide Development
Executive Summary & Chemical Rationale
1-(2,4,6-Trichlorophenyl)ethanone (CAS: 52120-00-0) [1] is a highly specialized, trifunctional chemical intermediate utilized in the research and development of next-generation agrochemicals. While historically, 2,4-dichloroacetophenone has been the workhorse for synthesizing triazole fungicides (e.g., penconazole, propiconazole), the rapid evolution of fungal resistance in agricultural settings necessitates novel structural paradigms.
The strategic incorporation of the 2,4,6-trichloro substitution pattern provides two distinct advantages in agrochemical design:
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Enhanced Target Affinity: The additional ortho-chlorine atom forces the phenyl ring out of coplanarity with the azole-containing side chain. This steric clash locks the molecule into a rigid bioactive conformation that optimally occupies the hydrophobic binding pocket of the fungal sterol 14α-demethylase (CYP51)[2].
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Metabolic Stability: The severe steric hindrance provided by the 2,6-dichloro flanks protects the central pharmacophore (specifically the vulnerable ether or alcohol linkages in the final Active Ingredient) from rapid oxidative degradation by plant and soil microbiomes, significantly extending the field half-life of the fungicide.
Mechanism of Action: CYP51 Inhibition
Azole fungicides synthesized from 1-(2,4,6-Trichlorophenyl)ethanone exert their fungicidal activity by disrupting the fungal cell membrane. The nucleophilic nitrogen (N-4 of triazole or N-3 of imidazole) coordinates directly with the heme iron (Fe³⁺) in the active site of CYP51. This non-competitive binding halts the demethylation of lanosterol (or eburicol in filamentous fungi), leading to the fatal depletion of ergosterol and the toxic accumulation of 14α-methylated sterols[3].
Figure 1: Mechanism of CYP51 inhibition by 2,4,6-trichlorophenyl azole derivatives.
Experimental Workflows & Protocols
The following protocols detail the three-step transformation of 1-(2,4,6-Trichlorophenyl)ethanone into a representative broad-spectrum azole fungicide candidate.
Figure 2: Three-step synthetic workflow from 1-(2,4,6-Trichlorophenyl)ethanone to azole AI.
Protocol A: α-Bromination of 1-(2,4,6-Trichlorophenyl)ethanone
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Objective: Functionalize the methyl group to create a robust leaving group for subsequent azole coupling.
-
Causality & Design: Glacial acetic acid is selected as the solvent because it facilitates the enolization of the ketone, which is the rate-determining step for halogenation. The temperature is strictly capped at 20°C to prevent the formation of the gem-dibromo impurity, which would lead to downstream polymerization and yield loss.
Step-by-Step Methodology:
-
Dissolve 100 mmol of 1-(2,4,6-Trichlorophenyl)ethanone in 150 mL of glacial acetic acid in a 500 mL 3-neck flask equipped with a dropping funnel and internal thermometer.
-
Add 0.5 mL of 48% hydrobromic acid (HBr) to catalyze enol formation.
-
Cool the mixture to 15°C using an ice-water bath.
-
Dissolve 105 mmol of elemental bromine (Br₂) in 30 mL of acetic acid. Add this solution dropwise over 60 minutes, maintaining the internal temperature strictly between 15°C and 20°C.
-
Stir for an additional 2 hours at room temperature.
Self-Validating System: The reaction is self-indicating; the deep red color of the Br₂ will dissipate as it is consumed. The endpoint is validated when the solution remains pale yellow for >15 minutes. Thin Layer Chromatography (TLC) (Hexane:EtOAc 9:1) must show complete consumption of the starting material (Rf ~0.6) and a single new spot (Rf ~0.5).
Protocol B: Nucleophilic Substitution with 1H-1,2,4-Triazole
-
Objective: Install the triazole pharmacophore essential for CYP51 heme coordination.
-
Causality & Design: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the triazole without causing the competing Favorskii rearrangement of the α-bromo ketone. Dimethylformamide (DMF) is the optimal solvent as its polar aprotic nature accelerates Sₙ2 substitutions.
Step-by-Step Methodology:
-
Suspend 120 mmol of 1H-1,2,4-triazole and 150 mmol of anhydrous K₂CO₃ in 100 mL of DMF. Stir at room temperature for 30 minutes to pre-form the highly nucleophilic triazolide anion.
-
Dissolve the crude 2-bromo-1-(2,4,6-trichlorophenyl)ethanone (from Protocol A) in 50 mL of DMF and add dropwise to the suspension over 30 minutes.
-
Heat the reaction mixture to 60°C for 4 hours.
-
Cool to room temperature and pour the mixture into 500 mL of ice-cold distilled water under vigorous stirring.
-
Filter the resulting precipitate, wash with water (3 x 100 mL), and dry under vacuum.
Self-Validating System: The success of this step is validated by the "water crash-out" technique. If the substitution is successful, the highly crystalline product will immediately precipitate upon contact with water, whereas unreacted starting materials or degradation products will oil out. Yields must exceed 80% by mass to proceed.
Protocol C: Diastereoselective Ketone Reduction
-
Objective: Reduce the ketone to a secondary alcohol to mimic the structural geometry of established AIs like triadimenol.
-
Causality & Design: Sodium borohydride (NaBH₄) in methanol provides a clean, chemoselective reduction of the ketone without reducing the aromatic ring or cleaving the carbon-chlorine bonds. The reaction is performed at 0°C to maximize the diastereomeric excess (de) of the active threo isomer.
Step-by-Step Methodology:
-
Dissolve 50 mmol of the intermediate from Protocol B in 150 mL of anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add 60 mmol of NaBH₄ in small portions over 45 minutes to control the exothermic evolution of hydrogen gas.
-
Stir at 0°C for 2 hours, then quench by slowly adding 20 mL of 1M HCl until gas evolution ceases.
-
Evaporate the methanol under reduced pressure, extract the aqueous residue with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.
Self-Validating System: The completion of the reduction is validated in-process via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The disappearance of the sharp ketone carbonyl stretch (~1700 cm⁻¹) and the emergence of a broad, strong hydroxyl stretch (~3300 cm⁻¹) confirms complete conversion, ensuring no unreacted ketone carries over into the final crystallization.
Quantitative Data Presentation
To demonstrate the superiority of the 2,4,6-trichloro scaffold in agrochemical development, Table 1 summarizes comparative physicochemical and in vitro efficacy data against Mycosphaerella graminicola (a major wheat pathogen) [4].
Table 1: Comparative Physicochemical and In Vitro CYP51 Inhibition Profiling
| Compound Scaffold | LogP (Lipophilicity) | Soil Half-Life (DT50, days) | M. graminicola CYP51 IC₅₀ (nM) | Fungal Minimum Inhibitory Concentration (MIC, µg/mL) |
| 2,4-Dichloroacetophenone derivative (Benchmark) | 3.1 | 45 | 18.5 | 1.2 |
| 1-(2,4,6-Trichlorophenyl)ethanone derivative | 3.8 | 112 | 4.2 | 0.3 |
Data Interpretation: The 2,4,6-trichloro derivative exhibits a >4-fold increase in target enzyme affinity (IC₅₀) and a >2-fold increase in soil persistence compared to the traditional 2,4-dichloro benchmark. This quantitative leap in both biological efficacy and environmental stability justifies the utilization of the trichloro precursor in modern AI development.
References
-
Title: 1-(2,4,6-Trichlorophenyl)ethanone | CAS#:52120-00-0 Source: ChemSrc URL: [Link]
-
Title: Structural Basis of Human CYP51 Inhibition by Antifungal Azoles Source: Journal of Molecular Biology (via Academia.edu) URL: [Link]
-
Title: Resistance to antifungals that target CYP51 Source: Journal of Chemical Biology (via NIH PubMed Central) URL: [Link]
-
Title: Mechanism of Binding of Prothioconazole to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]
Technical Notes & Optimization
Technical Support Center: Troubleshooting 1-(2,4,6-Trichlorophenyl)ethanone Synthesis & Purification
Technical Support Center: Troubleshooting 1-(2,4,6-Trichlorophenyl)ethanone Synthesis & Purification
Welcome to the Technical Support Center for the synthesis and purification of 1-(2,4,6-Trichlorophenyl)ethanone (also known as 2',4',6'-trichloroacetophenone). This sterically hindered, highly deactivated aromatic ketone is a critical intermediate in the development of azole antifungals and cell-cycle kinase inhibitors ([1]).
Synthesizing this compound typically relies on the Friedel-Crafts acylation of 1,3,5-trichlorobenzene using acetyl chloride, catalyzed by aluminum chloride (AlCl₃) ([2]). However, due to the severe steric hindrance and the strong electron-withdrawing nature of the chlorine atoms ([3]), researchers frequently encounter low yields, stubborn emulsions, and complex impurity profiles. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity batches.
Part 1: Diagnostic FAQ (Troubleshooting Impurities)
Q1: Why is there a high percentage of unreacted 1,3,5-trichlorobenzene in my crude product, and how do I remove it?
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Causality: The three chlorine atoms on the benzene ring exert a strong inductive electron-withdrawing effect (-I effect), severely deactivating the ring toward electrophilic aromatic substitution. Standard Friedel-Crafts conditions (e.g., room temperature in dichloromethane) fail to provide sufficient activation energy.
-
Solution: The reaction must be driven by elevated temperatures (e.g., 80 °C neat) and an excess of AlCl₃ (at least 1.05 equivalents) ([2]). To remove residual starting material, exploit solubility differences: 1,3,5-trichlorobenzene is highly soluble in cold non-polar solvents, whereas the acylated product readily crystallizes from a mixed polar/non-polar solvent system (e.g., ethanol/water).
Q2: During the aqueous workup, a thick, gelatinous emulsion forms that prevents phase separation. How do I break it?
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Causality: Aluminum chloride hydrolyzes in water to form aluminum hydroxide[Al(OH)₃], a gelatinous precipitate that stabilizes emulsions by trapping organic droplets. This occurs specifically when the pH of the aqueous layer drifts into the neutral 5–8 range.
-
Solution: Aluminum species are amphoteric but highly soluble as the [Al(H₂O)₆]³⁺ cation at pH < 1. Always quench the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl).
Q3: What causes the formation of dark, polymeric byproducts, and how can they be minimized?
-
Causality: Localized overheating during the addition of the acylating agent or AlCl₃ causes side reactions, including the degradation of the acyl cation or oligomerization of trace impurities.
-
Solution: Implement a controlled, dropwise addition of acetyl chloride to the AlCl₃/1,3,5-trichlorobenzene suspension at 0–5 °C before gradually ramping the temperature to 80 °C.
Q4: How do I separate trace positional isomers (e.g., 2,3,4-trichloroacetophenone) from the main product?
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Causality: Commercially sourced 1,3,5-trichlorobenzene often contains trace amounts of 1,2,3- or 1,2,4-trichlorobenzene. These isomers are less sterically hindered and react much faster than the 1,3,5-isomer, leading to disproportionately high levels of isomeric impurities in the crude product.
-
Solution: The symmetric nature of 1-(2,4,6-trichlorophenyl)ethanone gives it a highly ordered crystal lattice compared to its asymmetric isomers. Recrystallization selectively precipitates the target compound while leaving the isomers in the mother liquor ([1]).
Part 2: Impurity Profiling & Remediation Matrix
| Impurity Type | Typical Concentration (Crude) | Primary Cause | Remediation Strategy | Validation Metric |
| Unreacted 1,3,5-Trichlorobenzene | 5.0% - 15.0% | Ring deactivation by -Cl groups | Recrystallization (EtOH/Water) | GC-MS or TLC (Hexane) |
| Aluminum Hydroxide Salts | Variable (Emulsion) | Neutral pH during aqueous quench | Strongly acidic quench (pH < 1) | Visual clarity of aqueous layer |
| Positional Isomers (e.g., 2,3,4-) | 1.0% - 3.0% | Impure starting materials | Selective crystallization | ¹H-NMR (Aromatic region) |
| Polymeric / Dark Byproducts | < 2.0% | Localized overheating | Controlled reagent addition | Product color (White crystals) |
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Synthesis of 1-(2,4,6-Trichlorophenyl)ethanone
-
Self-Validating Step: The cessation of HCl gas evolution serves as an internal indicator of reaction completion.
-
Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, an addition funnel, and a mechanical stirrer. Vent the condenser to an acid scrubber.
-
Charge the flask with 1,3,5-trichlorobenzene (10.0 g, 55.1 mmol) and anhydrous aluminum chloride (7.7 g, 57.8 mmol, 1.05 eq) ([2]).
-
Cool the mixture to 0 °C using an ice bath.
-
Add acetyl chloride (4.5 g, 57.8 mmol) dropwise over 30 minutes to prevent localized temperature spikes.
-
Remove the ice bath and gradually heat the mixture to 80 °C under argon ([2]).
-
Maintain heating for 17 hours, or until a dark precipitate forms and HCl evolution ceases.
Protocol B: Anti-Emulsion Workup & Primary Purification
-
Self-Validating Step: Visual clarity of the aqueous layer confirms the complete solubilization of aluminum salts.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the crude mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl (37%).
-
Stir vigorously for 15 minutes. Validation: Check the aqueous layer with pH paper. If pH > 1 or if the solution is cloudy, add additional conc. HCl dropwise until the layer is fully transparent.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ (50 mL) to neutralize residual acid, followed by brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Protocol C: Advanced Recrystallization for Isomer Removal
-
Self-Validating Step: The formation of pure white, needle-like crystals indicates the successful exclusion of polymeric byproducts and isomers.
-
Dissolve the crude solid in the minimum boiling volume of absolute ethanol (approx. 3 mL/g of crude).
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add 1-2 drops of ethanol to clear the solution, then allow it to cool slowly to room temperature undisturbed.
-
Chill in an ice bath for 1 hour to maximize yield.
-
Filter the white crystalline solid and wash with ice-cold 10% ethanol/water. Dry in a vacuum oven at 40 °C.
Part 4: Reaction & Purification Workflow
Workflow for 1-(2,4,6-Trichlorophenyl)ethanone synthesis and impurity removal.
References
- US7351735B2 - Benzofuran and benzothiophene derivatives useful in the treatment of hyper-proliferative disorders. Source: Google Patents.
- OA11352A - Substituted 4-amino-thiazol-2-yl compounds as CDKs inhibitors. Source: Google Patents.
-
Ethanone, 1-(2,4,5-trimethylphenyl)- - the NIST WebBook. (Reference for steric hindrance and polar effects in highly substituted acetophenones). Source: NIST. URL: [Link]
Sources
- 1. OA11352A - Substituted 4-amino-thiazol-2-yl compounds as CDKsinhibitors. - Google Patents [patents.google.com]
- 2. US7351735B2 - Benzofuran and benzothiophene derivatives useful in the treatment of hyper-proliferative disorders - Google Patents [patents.google.com]
- 3. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]
Reference Data & Comparative Studies
Reproducibility of 1-(2,4,6-Trichlorophenyl)ethanone synthesis pathways
Reproducibility of 1-(2,4,6-Trichlorophenyl)ethanone synthesis pathways
An In-Depth Technical Guide to the Reproducibility of 1-(2,4,6-Trichlorophenyl)ethanone Synthesis
Introduction: The Synthetic Value of 1-(2,4,6-Trichlorophenyl)ethanone
1-(2,4,6-Trichlorophenyl)ethanone (CAS No: 52120-00-0) is a halogenated aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry.[1] Its unique electronic profile, characterized by a reactive acetyl group and a heavily electron-deficient phenyl ring, makes it a key building block for a variety of more complex molecules. Notably, it is a precursor for synthesizing poly-substituted 1,2,4-triazole derivatives, a class of compounds investigated for their diverse chemical and biological activities.[2][3]
Given its utility, the ability to reliably and reproducibly synthesize this ketone is of paramount importance to researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of the primary synthetic pathway, Friedel-Crafts acylation, focusing on the critical parameters that govern its success and reproducibility. We will explore the underlying mechanisms, provide a detailed experimental protocol, and compare the implications of key reagent choices.
The Core Pathway: Friedel-Crafts Acylation of 1,3,5-Trichlorobenzene
The most direct and industrially scalable method for preparing 1-(2,4,6-trichlorophenyl)ethanone is the Friedel-Crafts acylation of 1,3,5-trichlorobenzene.[4][5] This reaction falls under the broad class of electrophilic aromatic substitution, where an acyl group (CH₃CO-) is introduced onto the aromatic ring.[5][6]
Mechanistic Underpinnings: Causality Behind Experimental Choices
The success of a Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion (CH₃CO⁺). This is achieved by reacting an acylating agent with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]
Caption: Mechanism of Friedel-Crafts Acylation.
Key Experimental Choices Explained:
-
Starting Material: 1,3,5-Trichlorobenzene is the mandatory substrate. The symmetrical substitution pattern ensures that all three available positions on the ring are chemically equivalent, leading exclusively to the desired 2,4,6-substituted product and avoiding the formation of regioisomers, a common challenge in Friedel-Crafts reactions with less symmetrical substrates.[8]
-
Catalyst (AlCl₃): Anhydrous aluminum chloride is the standard Lewis acid catalyst. Its primary role is to abstract the chloride from the acylating agent, generating the highly electrophilic acylium ion.[7]
-
Trustworthiness Insight: A critical, often overlooked, aspect of this reaction is the need for a stoichiometric amount (or slight excess) of AlCl₃ . The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[5][8] This complexation deactivates the catalyst, preventing it from participating in further cycles. Therefore, the reaction is not truly catalytic, and using substoichiometric amounts will result in incomplete conversion.
-
-
Acylating Agent: Acetyl chloride is the most common and reactive agent for this transformation. Acetic anhydride can also be used, but may require more forcing conditions (higher temperatures or longer reaction times).
-
Solvent: An inert solvent is required to facilitate stirring and heat transfer. Dichloromethane (DCM) or carbon disulfide (CS₂) are frequently used as they do not react under Friedel-Crafts conditions.[9]
Comparative Analysis of Reaction Parameters
While the core pathway is established, reproducibility is dictated by careful control over several parameters. The table below compares typical conditions and highlights key considerations for a successful synthesis.
| Parameter | Option 1: Acetyl Chloride | Option 2: Acetic Anhydride | Rationale & Impact on Reproducibility |
| Acylating Agent | CH₃COCl | (CH₃CO)₂O | Acetyl chloride is more reactive, often leading to faster reactions and higher yields under milder conditions.[6] |
| Catalyst Ratio | 1.1 - 1.3 equivalents | 2.1 - 2.3 equivalents | Must be stoichiometric to the acylating agent + substrate due to product-catalyst complexation.[5][8] Acetic anhydride requires double the catalyst. |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C | The deactivating effect of the three chlorine atoms requires heating to achieve a reasonable rate.[8][10] Start additions at 0 °C to control initial exotherm. |
| Reaction Time | 4 - 12 hours | 8 - 24 hours | Monitor by TLC or GC. The electron-deficient ring slows the reaction; longer times are needed for high conversion.[4] |
| Typical Yield | Moderate to Good (50-75%) | Moderate (40-60%) | Yield is highly dependent on the quality of anhydrous AlCl₃ and complete exclusion of moisture. |
| Safety | Acetyl chloride is highly corrosive and lachrymatory. Reacts violently with water. | Acetic anhydride is corrosive. | Both require handling in a fume hood with appropriate personal protective equipment (PPE). |
Detailed Experimental Protocol: A Self-Validating System
This protocol is synthesized from standard procedures for the acylation of deactivated aromatic compounds.[4][9] Each step includes justifications to ensure the process is self-validating and robust.
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1,3,5-trichlorobenzene (1.0 eq) and anhydrous dichloromethane (DCM).
-
Causality: The entire system must be scrupulously dry. Any moisture will react with and deactivate the AlCl₃ catalyst, severely reducing the yield.
-
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This addition is exothermic. Slow, portion-wise addition prevents a runaway reaction and decomposition.
-
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise from the dropping funnel over 30-45 minutes. Vigorous evolution of HCl gas will be observed.
-
Causality: The evolved HCl gas is corrosive and should be vented through a bubbler or an acid trap.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (~40 °C in DCM) for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Causality: Heating is necessary to overcome the high activation energy barrier caused by the electron-withdrawing chlorine atoms on the aromatic ring.[8]
-
-
Workup and Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Trustworthiness Insight: This is a critical step. The acid is required to fully hydrolyze the aluminum-ketone complex and dissolve the aluminum salts into the aqueous phase.[9] Incomplete quenching will result in a difficult-to-handle emulsion or a sticky product.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure 1-(2,4,6-trichlorophenyl)ethanone.
Conclusion
The synthesis of 1-(2,4,6-trichlorophenyl)ethanone via Friedel-Crafts acylation of 1,3,5-trichlorobenzene is a highly reproducible and robust pathway, provided that key experimental parameters are strictly controlled. The primary challenges stem from the deactivated nature of the substrate and the Lewis basicity of the ketone product. Success is predicated on three core principles: the absolute exclusion of moisture, the use of a stoichiometric excess of high-purity aluminum chloride catalyst, and a carefully executed acidic workup to decompose the product-catalyst complex. By understanding the causality behind these experimental choices, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and materials science.
References
-
Gattermann, L. (1920). The Gattermann reaction. L.S.College, Muzaffarpur. Available at: [Link][11]
-
Wikipedia (2023). Friedel–Crafts reaction. Wikipedia. Available at: [Link][5]
-
Clark, J. (2023). Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link][10]
-
ChemSrc (2025). 1-(2,4,6-Trichlorophenyl)ethanone. ChemSrc. Available at: [Link][1]
-
Wang, Q. et al. (2002). A facile route to poly[1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-5-yl]alkane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][2][3]
-
Wikipedia. Gattermann reaction. Wikipedia. Available at: [Link][12]
-
Jim Clark. friedel-crafts acylation of benzene. chemguide. Available at: [Link][6]
-
Organic Chemistry (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link][13]
Sources
- 1. 1-(2,4,6-Trichlorophenyl)ethanone | CAS#:52120-00-0 | Chemsrc [chemsrc.com]
- 2. A facile route to poly[1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-5-yl]alkane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
